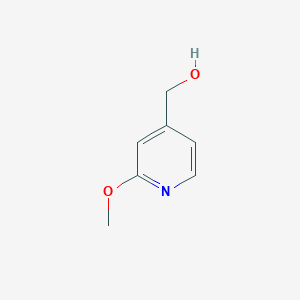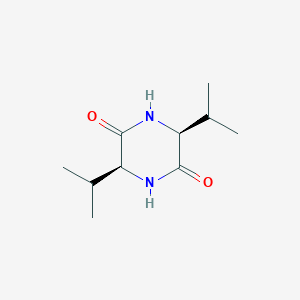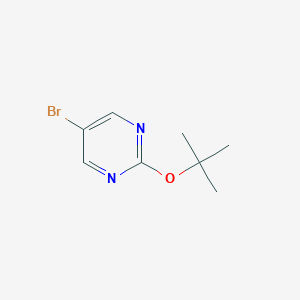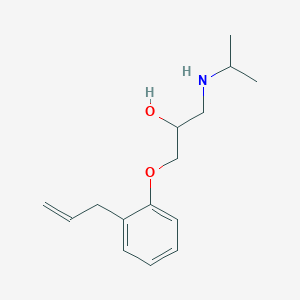
(2-甲氧基吡啶-4-基)甲醇
概述
描述
(2-Methoxypyridin-4-yl)methanol is a chemical compound that has been the subject of research in various fields, particularly in chemistry and materials science. It is notable for its potential in creating compounds with specific physical and chemical properties.
Synthesis Analysis
- A study by (Ahipa et al., 2014) focused on synthesizing compounds containing methoxypyridine structures. These compounds exhibited liquid crystalline behavior and were characterized using spectral techniques.
Molecular Structure Analysis
- The molecular structure of compounds related to (2-Methoxypyridin-4-yl)methanol was analyzed through X-ray diffraction in studies such as (Percino et al., 2005). These analyses reveal details about the molecular arrangement and intramolecular interactions.
Chemical Reactions and Properties
- Research by (Garnovskii et al., 2003) involved electrochemical synthesis involving methanol, demonstrating how (2-Methoxypyridin-4-yl)methanol can participate in complex chemical reactions.
- The study by (Sammakia & Hurley, 2000) looked into the catalytic properties of related compounds in specific chemical reactions.
Physical Properties Analysis
- The physical properties of related compounds, such as their liquid crystalline behavior and phase transitions, were investigated in the research by (Ahipa et al., 2014).
Chemical Properties Analysis
- The chemical properties, such as the emission bands and electronic properties, were explored in the context of luminescent materials in the study by (Ahipa et al., 2014).
科学研究应用
结构表征和质子化位点:与(2-甲氧基吡啶-4-基)甲醇相关的化合物的合成和结构表征揭示了不同的质子化位点和不同的分子间氢键结构,有助于理解这类化合物中的分子构象和相互作用(Böck et al., 2021)。
酯甲醇解作用中的催化:与(2-甲氧基吡啶-4-基)甲醇相关的2-酰基-4-氨基吡啶已被用作催化剂,用于α-羟基酯的羟基定向甲醇解反应,展示了它们在选择性有机转化中的潜力(Sammakia & Hurley, 2000)。
表面化学研究:使用与(2-甲氧基吡啶-4-基)甲醇相关的分子进行金属氧化物催化剂上甲醇吸附和脱附的研究有助于理解表面位点及其在催化中的作用,这对于高效催化剂的开发至关重要(Wu et al., 2012)。
有机合成应用:与(2-甲氧基吡啶-4-基)甲醇相关的化合物被用于合成各种有机分子,突显了它们在化学合成中的多功能性。例如,它们参与了α-羟基酯和碳腈的合成(Jung et al., 2000)。
甲醇氧化研究:甲醇氧化是各种工业过程中的重要反应,使用相关化合物研究这一主题有助于理解反应机制并开发更高效的过程(Rousseau et al., 2010)。
材料科学应用:在材料性质研究中使用相关化合物,例如在沸石中封装金属络合物,为材料科学领域开辟了新的可能性(Ghorbanloo & Alamooti, 2017)。
未来方向
“(2-Methoxypyridin-4-yl)methanol” is widely used in research and industrial fields. Its future directions could involve further exploration of its synthesis, properties, and potential applications in various fields.
Relevant Papers There are several papers relevant to “(2-Methoxypyridin-4-yl)methanol”. One discusses the synthesis of substituted pyridines with diverse functional groups . Another paper discusses the properties, synthesis, characterization, analytical methods, biological properties, safety in scientific experiments, applications in scientific experiments, and the current state of "(2-Methoxypyridin-4-yl)methanol".
属性
IUPAC Name |
(2-methoxypyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7-4-6(5-9)2-3-8-7/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENBVKZRNXXJSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560641 | |
| Record name | (2-Methoxypyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxypyridin-4-yl)methanol | |
CAS RN |
123148-66-3 | |
| Record name | (2-Methoxypyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














